octahydro-1H-quinolizine-3-carboxylic acid hydrochloride
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Overview
Description
Octahydro-1H-quinolizine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol It is a derivative of quinolizine, a bicyclic nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-quinolizine-3-carboxylic acid hydrochloride typically involves the hydrogenation of quinolizine derivatives under specific conditions. One common method includes the reduction of quinolizine-3-carboxylic acid using hydrogen gas in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-quinolizine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine-3-carboxylic acid derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinolizine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus pentachloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinolizine-3-carboxylic acid derivatives.
Reduction: Fully saturated quinolizine derivatives.
Substitution: Various substituted quinolizine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, octahydro-1H-quinolizine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a subject of interest for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of octahydro-1H-quinolizine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Quinolizine-3-carboxylic acid: A precursor in the synthesis of octahydro-1H-quinolizine-3-carboxylic acid hydrochloride.
Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride: A similar compound with slight structural differences.
Uniqueness: this compound is unique due to its specific structural features and the presence of the hydrochloride salt. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
2768327-10-0 |
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Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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